molecular formula C10H20ClNO2 B2932922 Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride CAS No. 2470439-99-5

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride

Cat. No.: B2932922
CAS No.: 2470439-99-5
M. Wt: 221.73
InChI Key: HKYOEPMUPHZKCT-UHFFFAOYSA-N
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Description

Methyl 4-propan-2-ylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted at the 4-position with both a methyl carboxylate ester and an isopropyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. The molecular formula is C₁₀H₂₀ClNO₂, with a molecular weight of 229.73 g/mol.

Properties

IUPAC Name

methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)10(9(12)13-3)4-6-11-7-5-10;/h8,11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOEPMUPHZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride typically involves the esterification of 4-propan-2-ylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Piperidine Derivatives with Ester Substituents

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (4-position) Ester Group Molecular Weight (g/mol) Key Applications/Notes References
Methyl 4-propan-2-ylpiperidine-4-carboxylate hydrochloride C₁₀H₂₀ClNO₂ Isopropyl, methyl ester Methyl 229.73 Research precursor; potential CNS activity
Ethyl 4-isopropylpiperidine-4-carboxylate hydrochloride C₁₁H₂₂ClNO₂ Isopropyl, ethyl ester Ethyl 243.76 Intermediate in organic synthesis
Meperidine hydrochloride (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) C₁₅H₂₂ClNO₂ Phenyl, ethyl ester Ethyl 283.8 Opioid analgesic (Schedule II controlled substance)
Donepezil hydrochloride C₂₄H₂₉ClNO₃ Benzyl, acetylcholinesterase inhibitor - 415.0 Alzheimer’s disease treatment
Methyl 4-chloropyridine-2-carboxylate hydrochloride C₇H₇Cl₂NO₂ Chloropyridine, methyl ester Methyl 208.05 Pharmaceutical intermediate


Key Observations:

  • Ester Group Influence : Replacing the methyl ester (target compound) with an ethyl ester (e.g., Ethyl 4-isopropylpiperidine-4-carboxylate hydrochloride) increases molecular weight by ~14 g/mol and may alter lipophilicity and metabolic stability .
  • Biological Activity : Meperidine’s phenyl group confers opioid receptor affinity, while Donepezil’s benzyl moiety targets acetylcholinesterase. The target compound’s isopropyl group may favor interactions with hydrophobic enzyme pockets or transporters .
Functional Group Impact on Bioactivity
  • Anti-allergic Agents: Azelastine hydrochloride (), though a phthalazinone derivative, shares a substituted nitrogen heterocycle, highlighting the therapeutic relevance of piperidine-like scaffolds .

Biological Activity

Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the methyl ester group at the 4-position enhances its lipophilicity, potentially influencing its interactions with biological targets.

This compound is believed to interact with various biological molecules, acting as either an inhibitor or activator of specific enzymes or receptors. The exact molecular targets can vary based on the context of use, but preliminary data suggest that it may modulate cellular pathways involved in inflammation and neurotransmission.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key areas of focus include:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 4-isopropylpiperidine-4-carboxylateSimilar piperidine structurePotentially similar anti-inflammatory effects
Ethyl 4-propan-2-ylpiperidine-4-carboxylateDifferent ester groupVarying effects on enzyme inhibition
Methyl 4-methylpiperidine-4-carboxylateDifferent alkyl substituentMay exhibit neuroactive properties

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that this compound can modulate cellular responses in vitro, particularly in models of inflammation. For example, compounds derived from similar piperidine frameworks have demonstrated significant reductions in nitric oxide production in activated macrophages .
  • High Throughput Screening : In a high-throughput screening context, compounds with related structures have been identified as inhibitors of soluble epoxide hydrolase (sEH), suggesting that this compound may also possess similar inhibitory properties .
  • Pharmacokinetic Studies : While detailed pharmacokinetic data specific to this compound are scarce, related piperidine derivatives have shown favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of this compound in biological systems .

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-propan-2-ylpiperidine-4-carboxylate hydrochloride in a laboratory setting?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For piperidine derivatives, a common approach is reacting the piperidine core with appropriate electrophiles (e.g., isopropyl halides) under basic conditions (e.g., triethylamine) to introduce substituents. For carboxylate esters, esterification of the carboxylic acid precursor using methanol under acid catalysis is standard. Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures product integrity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Elucidation : Use single-crystal X-ray diffraction (SHELX programs for refinement ) to resolve the 3D configuration. Complement with ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and ester groups) .
  • Physicochemical Properties : Determine solubility profiles (polar vs. nonpolar solvents), melting point (DSC), and hygroscopicity via dynamic vapor sorption. NIST Chemistry WebBook provides comparative spectral data for validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: Piperidine derivatives are often explored as bioactive scaffolds. This compound’s isopropyl and ester groups may enhance lipid solubility, making it a candidate for:

  • Receptor-binding studies : Functionalize the piperidine nitrogen for SAR analysis of GPCR ligands.
  • Prodrug development : The ester group can be hydrolyzed in vivo to release carboxylic acid metabolites.
    Refer to analogous compounds in PubChem for bioactivity assay design (e.g., enzyme inhibition or cytotoxicity screening) .

Advanced Research Questions

Q. What analytical methodologies are suitable for detecting and quantifying impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Reference standards (e.g., piperidine byproducts) should be synthesized and validated per ICH guidelines .
  • NMR Spectroscopy : 2D-COSY or HSQC can identify trace impurities (<0.1%) by resolving overlapping proton signals .

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data?

Methodological Answer:

  • Computational Refinement : Compare density functional theory (DFT)-optimized structures (e.g., Gaussian or ORCA) with SHELX-refined X-ray data. Discrepancies in bond angles/lengths may indicate conformational flexibility or crystal packing effects .
  • Dynamic NMR : Probe solution-state conformations at variable temperatures to assess if crystal structures reflect dominant solution-phase conformers .

Q. What strategies optimize reaction conditions for synthesizing structurally similar piperidine derivatives?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. DBU) to maximize yield. Monitor via TLC or in-situ IR .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for sterically hindered intermediates (e.g., isopropyl substitution) while reducing side reactions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks. Monitor degradation via HPLC for ester hydrolysis or piperidine ring oxidation .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage (-20°C) based on accelerated stability data .

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